DL-Propargylglycine hydrochloride

説明

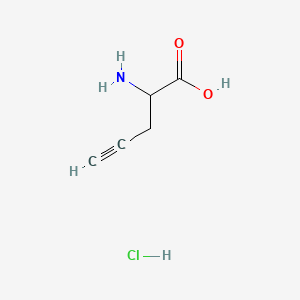

Structure

3D Structure of Parent

特性

IUPAC Name |

2-aminopent-4-ynoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMBUICGODABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DL-Propargylglycine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine hydrochloride is a potent, mechanism-based irreversible inhibitor of the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cystathionine γ-lyase (CSE or CTH). Its action disrupts the transsulfuration pathway, a critical metabolic route for the biosynthesis of cysteine and the endogenous production of the gaseous signaling molecule, hydrogen sulfide (H₂S). This technical guide provides a detailed exploration of the molecular mechanism of DL-propargylglycine's inhibitory action, a summary of available kinetic data, and comprehensive experimental protocols for studying its effects on cystathionine γ-lyase.

Introduction

DL-Propargylglycine (PAG) is an amino acid analogue characterized by a terminal alkyne group. In its hydrochloride salt form, it exhibits enhanced solubility and stability, making it a valuable tool in biochemical and pharmacological research. The primary target of DL-propargylglycine is cystathionine γ-lyase, an enzyme that plays a pivotal role in sulfur amino acid metabolism. By irreversibly inhibiting CSE, DL-propargylglycine has been instrumental in elucidating the physiological and pathophysiological roles of both the transsulfuration pathway and its product, hydrogen sulfide.

Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase

DL-Propargylglycine acts as a "suicide" inhibitor of cystathionine γ-lyase. The catalytic cycle of the enzyme itself converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.

The proposed mechanism unfolds as follows:

-

Formation of an External Aldimine: The amino group of DL-propargylglycine displaces the lysine residue of the enzyme that is bound to the pyridoxal-5'-phosphate (PLP) cofactor, forming an external alkyne-PLP aldimine complex within the active site.

-

Deprotonation and Allene Formation: A basic residue in the enzyme's active site abstracts a proton from the β-carbon of the propargylglycine moiety. This initiates an electronic rearrangement, resulting in the formation of a highly reactive allene intermediate.

-

Nucleophilic Attack and Covalent Adduct Formation: The allene is a potent electrophile. A nucleophilic residue within the active site of cystathionine γ-lyase, potentially the phenol group of a tyrosine residue (Tyr¹¹⁴), attacks the allene. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.

-

Enzyme Inactivation: This covalent modification of the active site sterically hinders the binding of the natural substrate, cystathionine, and renders the enzyme catalytically inactive.

This mechanism-based inactivation is time-dependent and follows pseudo-first-order kinetics.

Signaling Pathways and Metabolic Consequences

The inhibition of cystathionine γ-lyase by DL-propargylglycine has significant downstream effects on cellular metabolism and signaling. The primary consequence is the blockade of the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia. This leads to:

-

Inhibition of Cysteine Biosynthesis: In tissues where the transsulfuration pathway is the primary source of cysteine, DL-propargylglycine can lead to cysteine depletion.

-

Reduction of Hydrogen Sulfide (H₂S) Production: Cystathionine γ-lyase is a major enzymatic source of endogenous H₂S. Inhibition by DL-propargylglycine significantly reduces H₂S levels, which has profound effects on various physiological processes, including vasodilation, neuromodulation, and inflammation.

-

Disruption of Methionine Metabolism: By blocking a key step in the metabolism of methionine-derived homocysteine, DL-propargylglycine can lead to alterations in methionine metabolic flux.[1]

Below is a diagram illustrating the inhibitory effect of DL-Propargylglycine on the transsulfuration pathway.

Caption: Inhibition of the transsulfuration pathway by this compound.

Quantitative Data on Inhibitory Activity

| Compound | Target Enzyme | Organism/Tissue | Parameter | Value | Reference |

| DL-Propargylglycine | Cystathionine γ-lyase | Rat Liver | IC₅₀ | 55 µM | Not explicitly cited in provided results |

| Aminoethoxyvinylglycine | Cystathionine γ-lyase | Human (recombinant) | K_I | 10.5 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of cystathionine γ-lyase by this compound.

Cystathionine γ-Lyase Activity Assay

This protocol measures the production of cysteine from cystathionine, a primary reaction catalyzed by CSE. The generated cysteine is quantified by its reaction with ninhydrin.

Materials:

-

Purified or recombinant cystathionine γ-lyase

-

This compound

-

L-cystathionine

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Bis-Tris Propane buffer (pH 8.25)

-

Acid ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Prepare a standard assay mixture containing 0.5 mg/ml BSA, 50 µM PLP, 1 mM DTT in 200 mM Bis-Tris Propane buffer (pH 8.25).

-

Add the cystathionine γ-lyase enzyme to the assay mixture.

-

To initiate the reaction, add the substrate, L-cystathionine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the acid ninhydrin reagent.

-

Boil the samples to allow for color development.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

A standard curve using known concentrations of cysteine should be prepared to quantify the amount of product formed.

Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_I)

This protocol is designed to determine the kinetic constants for the irreversible inhibition of CSE by DL-propargylglycine.

Materials:

-

All materials from the activity assay (Section 5.1)

-

A range of concentrations of this compound

Procedure:

-

Pre-incubation: Incubate the cystathionine γ-lyase enzyme with various concentrations of DL-propargylglycine for different time intervals in the absence of the substrate, L-cystathionine.

-

Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the standard assay mixture containing a saturating concentration of L-cystathionine to measure the remaining enzyme activity as described in Section 5.1.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent rate of inactivation (k_obs).

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) where:

-

k_obs is the observed rate of inactivation

-

k_inact is the maximum rate of inactivation

-

K_I is the inhibitor concentration at which the inactivation rate is half of k_inact

-

[I] is the inhibitor concentration

-

-

This analysis will yield the values for k_inact and K_I.

Below is a diagram illustrating the experimental workflow for determining the kinetic parameters of irreversible inhibition.

Caption: Workflow for determining k_inact and K_I of an irreversible inhibitor.

Conclusion

This compound is a powerful and specific tool for the study of cystathionine γ-lyase and the broader implications of the transsulfuration pathway and H₂S signaling. Its mechanism as a suicide inhibitor is well-characterized, leading to the irreversible inactivation of the enzyme. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess its inhibitory effects and further explore the roles of its target enzyme in health and disease. Future research focused on determining the precise kinetic constants (k_inact and K_I) for the interaction of DL-propargylglycine with CSE from various species will be crucial for a more complete understanding of its inhibitory potency and for the development of more targeted therapeutic agents.

References

An In-depth Technical Guide to DL-Propargylglycine Hydrochloride: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine hydrochloride is a crucial molecule in biochemical research, primarily recognized as a potent, irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE). This enzyme is a key player in the transsulfuration pathway, which is central to the biosynthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). By inhibiting CSE, this compound serves as an invaluable tool for investigating the physiological and pathophysiological roles of H₂S in various biological systems, including the cardiovascular and nervous systems. Its alkyne functional group also lends itself to applications in "click chemistry," enabling the facile conjugation of molecules for various biochemical and pharmaceutical purposes. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, aimed at supporting researchers and professionals in drug development and related scientific fields.

Chemical Properties and Structure

This compound, also known as 2-amino-4-pentynoic acid hydrochloride, is a synthetic amino acid derivative.[1] The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions, facilitating its use in biological assays.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 16900-57-5 | [1][2] |

| Molecular Formula | C₅H₈ClNO₂ | [3] |

| Molecular Weight | 149.58 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥95% to ≥98% (commercially available) | [1][2] |

| Melting Point | Not determined | - |

| SMILES | C#CCC(C(=O)O)N.Cl | [4] |

| InChI | InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | 5 mg/mL (33.43 mM) | [3] |

| Ethanol | 20 mg/mL (133.71 mM) | [3] |

| DMSO | 5 mg/mL (33.43 mM) | [3] |

| DMF | 5 mg/mL (33.43 mM) | [3] |

| PBS (pH 7.2) | 5 mg/mL (33.43 mM) | [3] |

| Sonication is recommended to aid dissolution in some solvents.[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

Table 3: Spectroscopic Data for DL-Propargylglycine

| Technique | Data (Predicted/Typical) |

| ¹H NMR (D₂O) | δ ~2.5 (t, 1H, C≡CH), ~2.8 (m, 2H, CH₂), ~4.0 (t, 1H, CH) |

| ¹³C NMR | δ ~25 (CH₂), ~55 (CH), ~70 (C≡CH), ~80 (C≡CH), ~175 (C=O) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 113 (for free base). Fragmentation may show loss of COOH (m/z 68) and further fragmentation of the propargyl group. |

| FTIR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H and N-H stretching), ~2120 (C≡C stretching, weak), ~1730 (C=O stretching), ~1600 (N-H bending) |

Mechanism of Action: Inhibition of Cystathionine γ-Lyase

This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4] CSE is a critical enzyme in the reverse transsulfuration pathway, which converts methionine to cysteine.[5] In this pathway, CSE catalyzes the γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[5] CSE is also a major endogenous source of hydrogen sulfide (H₂S) through its action on L-cysteine.[4]

The inhibition of CSE by DL-propargylglycine is a classic example of "suicide inhibition." The propargylglycine molecule is processed by the enzyme as if it were a natural substrate. This leads to the formation of a reactive allene intermediate within the active site, which then covalently binds to the PLP cofactor, thereby irreversibly inactivating the enzyme.

Below is a diagram illustrating the transsulfuration pathway and the point of inhibition by this compound.

Caption: Inhibition of the Transsulfuration Pathway by DL-Propargylglycine HCl.

Experimental Protocols

Synthesis of DL-Propargylglycine

This protocol is adapted from the synthesis of similar amino acids and involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.

Workflow for the Synthesis of DL-Propargylglycine

References

The Advent of a Key Inhibitor: A Technical Guide to the Discovery and History of DL-Propargylglycine (PAG) as a Cystathionine γ-lyase (CSE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-propargylglycine (PAG) has been a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of endogenous hydrogen sulfide (H₂S). As an irreversible inhibitor of cystathionine γ-lyase (CSE), a primary enzyme responsible for H₂S production in the cardiovascular system and other tissues, PAG has been instrumental in elucidating the significance of the CSE/H₂S signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of PAG as a CSE inhibitor. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing CSE inhibition, and visual representations of relevant biochemical pathways and experimental workflows to support researchers in the field.

Introduction: The Emergence of Hydrogen Sulfide as a Gasotransmitter

Hydrogen sulfide (H₂S), once known only for its toxicity and unpleasant odor, is now recognized as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2] In mammalian tissues, H₂S is primarily synthesized by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[3][4] CSE, in particular, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a major role in H₂S production in the cardiovascular system, liver, and kidneys.[5] It catalyzes the conversion of L-cysteine to H₂S, pyruvate, and ammonia.[5][6] The growing appreciation of the diverse signaling functions of H₂S in processes such as vasodilation, neuromodulation, and cytoprotection spurred the need for selective inhibitors to probe its biological roles.

Discovery and History of DL-Propargylglycine (PAG) as a CSE Inhibitor

The history of DL-propargylglycine is rooted in the study of mechanism-based enzyme inactivators, also known as "suicide substrates." These compounds are unreactive until they are catalytically converted by their target enzyme into a reactive species that covalently modifies and inactivates the enzyme.

L-propargylglycine was identified as a naturally occurring γ,δ-acetylenic α-amino acid and was subsequently investigated for its effects on PLP-dependent enzymes involved in amino acid metabolism.[7] Early studies in the late 1970s demonstrated that L-propargylglycine acts as a suicide inactivator of bacterial cystathionine γ-synthase and methionine γ-lyase.[7] This pioneering work laid the groundwork for its application as an inhibitor of related mammalian enzymes.

Its use as a specific inhibitor of CSE became prominent as the physiological importance of H₂S came to light. Researchers required tools to distinguish the activity of CSE from other H₂S-producing enzymes. PAG's ability to irreversibly inhibit CSE provided a means to investigate the specific contributions of this enzyme to H₂S biology.[8][9] While it has been widely used, it is important to note that PAG is not entirely specific for CSE and can inhibit other PLP-dependent enzymes.[8] This has led to the development of other inhibitors, but PAG remains a vital and extensively referenced tool in the field.

Mechanism of Action: Irreversible Inhibition of CSE

DL-propargylglycine is a classic example of a mechanism-based inhibitor.[10] The inhibitory mechanism involves the enzymatic conversion of PAG by CSE into a highly reactive allene intermediate within the active site. This allene then covalently modifies a key residue, leading to the irreversible inactivation of the enzyme.

The catalytic process can be summarized as follows:

-

The amino group of propargylglycine forms an external aldimine with the PLP cofactor in the CSE active site.[10]

-

The enzyme abstracts a proton from the β-carbon of the propargylglycine moiety.

-

This leads to the formation of a reactive allene intermediate.[10]

-

A nucleophilic residue in the active site, identified as Tyr114 in human CSE, attacks the allene.[10][11]

-

This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme catalytically inactive.[10][11]

The crystal structure of human CSE in complex with PAG has been elucidated, providing a detailed view of the inhibitor bound within the active site and confirming the covalent linkage.[11]

Quantitative Analysis of CSE Inhibition by DL-Propargylglycine

The potency of PAG as a CSE inhibitor has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the experimental conditions, such as the source of the enzyme (species and tissue), substrate concentration, and the specific assay used.

| Enzyme Source | IC₅₀ (µM) | Notes | Reference |

| Recombinant Human CSE | 40 ± 8 | Methylene blue method | [12][13] |

| Rat Liver Homogenate | 55 | Racemic form of PAG not specified | [12] |

| Recombinant Human CSE | 14 ± 0.2 (for β-cyanoalanine) | Comparison with another inhibitor | [12][13] |

Experimental Protocols

Measurement of H₂S Production (Methylene Blue Assay)

The methylene blue assay is a classic and widely used method for the colorimetric determination of sulfide.

Principle: Hydrogen sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form methylene blue, which has a characteristic absorbance at 670 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 8.2), 0.01 mM pyridoxal-5'-phosphate (PLP), and the purified CSE enzyme (e.g., 5 µg).

-

Inhibitor Pre-incubation: Add varying concentrations of DL-propargylglycine to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Initiate the H₂S-producing reaction by adding the substrate, L-cysteine (e.g., 1 mM final concentration). Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction and Color Development:

-

Add 1% zinc acetate to trap the evolved H₂S as zinc sulfide (ZnS).

-

Add 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

-

Add 30 mM FeCl₃ in 1.2 M HCl.

-

Incubate in the dark for 20 minutes to allow for color development.

-

-

Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.

-

Quantification: Generate a standard curve using known concentrations of sodium hydrosulfide (NaHS).

HPLC-Based Assay for CSE Activity

High-performance liquid chromatography (HPLC) can be used to directly measure the consumption of the substrate (cystathionine) or the formation of the product (cysteine).

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 8.0), 30 µM CSE enzyme, and varying concentrations of the substrate, L-cystathionine (e.g., 0.1–8 mM).

-

Inhibitor Incubation: Where applicable, pre-incubate the enzyme with varying concentrations of DL-propargylglycine (e.g., 0.05–0.5 mM) for 30 minutes at 25°C.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for 60 minutes.

-

Enzyme Removal: Stop the reaction and remove the enzyme by centrifugation using a centrifugal filter with a molecular weight cutoff of 10 kDa.

-

HPLC Analysis: Analyze the filtrate by reverse-phase HPLC to quantify the amount of cysteine produced or cystathionine consumed.

Visualizing the Context: Signaling Pathways and Experimental Workflows

CSE-Mediated H₂S Signaling Pathway

The CSE/H₂S pathway is integral to cellular signaling, influencing a multitude of downstream targets.

Caption: Simplified signaling pathway of CSE-mediated H₂S production and its inhibition by PAG.

Experimental Workflow for Determining CSE Inhibition Kinetics

A systematic workflow is crucial for accurately determining the kinetic parameters of enzyme inhibition.

Caption: Experimental workflow for determining the inhibition kinetics of PAG on CSE.

Logical Relationship of H₂S Biosynthesis Pathways

Understanding the interplay between the different H₂S-producing enzymes is essential for interpreting inhibition data.

Caption: Interconnected enzymatic pathways involved in endogenous H₂S biosynthesis.

Synthesis of DL-Propargylglycine

While commercially available, understanding the synthesis of DL-propargylglycine can be valuable for specialized applications, such as isotopic labeling. A common synthetic route involves the alkylation of a glycine equivalent. For instance, diethyl acetamidomalonate can be deprotonated with a strong base, such as sodium ethoxide, and then reacted with propargyl bromide to introduce the propargyl group. Subsequent hydrolysis and decarboxylation yield DL-propargylglycine.

Conclusion and Future Directions

DL-propargylglycine has been an indispensable tool in unraveling the complex biology of the CSE/H₂S signaling pathway. Its characterization as a mechanism-based irreversible inhibitor has provided a powerful means to dissect the roles of CSE in health and disease. While the field is moving towards the development of more selective inhibitors, the extensive body of literature built upon studies using PAG ensures its continued relevance. This technical guide serves as a comprehensive resource for researchers utilizing PAG, providing the necessary historical context, quantitative data, and detailed protocols to facilitate rigorous and reproducible scientific inquiry into the fascinating world of H₂S signaling. Future research will likely focus on comparing the effects of PAG with newer, more specific inhibitors to further refine our understanding of the distinct roles of different H₂S-producing enzymes.

References

- 1. Mechanism of inactivation of gamma-cystathionase by the acetylenic substrate analogue propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. exhalix-llc.com [exhalix-llc.com]

- 3. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 11. rcsb.org [rcsb.org]

- 12. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

DL-Propargylglycine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Propargylglycine hydrochloride, a critical tool in cellular and physiological research. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in preclinical inflammatory models.

Core Compound Data

This compound is a well-characterized inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[1][2][3] Its utility in research stems from its ability to modulate H₂S levels, thereby allowing for the investigation of the physiological and pathophysiological roles of this gaseous signaling molecule.

| Property | Value | Source |

| CAS Number | 16900-57-5 | [1][2][4] |

| Molecular Formula | C₅H₈ClNO₂ | [4][5] |

| Molecular Weight | 149.58 g/mol | [4][5][6] |

| Synonyms | PAG, 2-amino-4-pentynoic acid hydrochloride | [1][2] |

Mechanism of Action: Inhibition of the Hydrogen Sulfide Pathway

This compound acts as an irreversible inhibitor of cystathionine γ-lyase (CSE).[1][3] CSE is one of the primary enzymes responsible for the synthesis of hydrogen sulfide (H₂S) in mammalian tissues, utilizing L-cysteine as a substrate. By inhibiting CSE, this compound effectively reduces the endogenous production of H₂S, making it an invaluable tool for studying the roles of H₂S in various physiological and disease processes.[1][7] The inhibition of H₂S production has been shown to impact processes such as inflammation, vasodilation, and neurotransmission.[3]

The following diagram illustrates the enzymatic production of hydrogen sulfide and the inhibitory action of this compound.

Experimental Protocols

This compound is frequently utilized in preclinical models of inflammation to investigate the role of endogenous H₂S. Below are detailed protocols for two common inflammatory models.

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible assay of acute inflammation.

Objective: To assess the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

-

This compound

-

Lambda carrageenan (1% w/v in sterile saline)

-

Sterile saline solution (0.9% NaCl)

-

Plethysmometer

-

Male Sprague-Dawley rats or Swiss mice

-

Intraperitoneal (i.p.) and subplantar injection needles and syringes

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Grouping: Randomly divide animals into experimental groups (e.g., Vehicle control, this compound-treated, Positive control like Indomethacin).

-

Compound Administration: Administer this compound (typically 25-100 mg/kg) or vehicle via intraperitoneal injection 30-60 minutes before the carrageenan challenge.[8]

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[9]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Endotoxemia Model in Rodents

This model mimics systemic inflammation induced by bacterial endotoxins (lipopolysaccharide - LPS).

Objective: To evaluate the effect of this compound on the systemic inflammatory response induced by LPS.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane)

-

Materials for blood and tissue collection

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Myeloperoxidase (MPO) activity assay kit

Procedure:

-

Animal Preparation: Acclimatize animals as described previously.

-

Compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle 1 hour prior to LPS administration.

-

Induction of Endotoxemia: Administer a single dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce a systemic inflammatory response.

-

Monitoring: Monitor animals for signs of endotoxemia (e.g., piloerection, lethargy).

-

Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), anesthetize the animals and collect blood and tissue samples (e.g., lung, liver).

-

Biochemical Analysis:

-

Measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

-

Assess neutrophil infiltration in tissues by measuring MPO activity.[10]

-

-

Data Analysis: Compare the levels of inflammatory markers in the this compound-treated group to the vehicle-treated group.

Conclusion

This compound is an essential pharmacological tool for researchers investigating the multifaceted roles of hydrogen sulfide in health and disease. Its specific and irreversible inhibition of CSE allows for a targeted approach to understanding H₂S-mediated signaling pathways. The experimental protocols provided herein offer a foundation for utilizing this compound in preclinical models of inflammation, paving the way for further discoveries in drug development and therapeutic interventions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. DL-Propargyl Glycine (hydrochloride) | CAS 16900-57-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. DL-Propargylglycine HCl - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DL-Propargylglycine HCl | TargetMol [targetmol.com]

- 7. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of DL-Propargylglycine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine hydrochloride (PAG), a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), has been a critical pharmacological tool for investigating the in vivo roles of endogenous hydrogen sulfide (H₂S). By blocking the primary enzymatic source of H₂S in various tissues, PAG administration in animal models has elucidated the multifaceted involvement of this gasotransmitter in a range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the in vivo effects of PAG, with a focus on its cardiovascular and renal implications. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development endeavors.

Core Mechanism of Action: Inhibition of Cystathionine γ-Lyase

This compound acts as an irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme that plays a crucial role in the transsulfuration pathway.[1][2] CSE catalyzes the conversion of cystathionine to L-cysteine, a precursor for the synthesis of glutathione.[3] Importantly, CSE is also a primary source of endogenous hydrogen sulfide (H₂S) through its action on L-cysteine.[3][4] By irreversibly binding to and inactivating CSE, PAG effectively reduces the endogenous production of H₂S, allowing researchers to study the physiological consequences of H₂S deficiency.[1][2]

Quantitative Data on In Vivo Effects

The administration of this compound in various rodent models has yielded significant quantitative data, particularly in the contexts of cardiovascular and renal function. The following tables summarize key findings from studies investigating its effects in angiotensin II-induced hypertension and chronic intermittent hypoxia-induced myocardial injury.

Table 1: Effects of DL-Propargylglycine (PAG) on Renal and Cardiovascular Parameters in Angiotensin II-Infused Rats

| Parameter | Control (CON) | PAG | Angiotensin II (AngII) | AngII + PAG |

| Systolic Blood Pressure (mmHg) | Not specified | No significant effect | 211 ± 19 | 180 ± 12 |

| Proteinuria (mg/24h) | Not specified | Slightly increased | 346 ± 92 | 66 ± 35 |

| Plasma Creatinine (μmol/L) | Not specified | Not specified | 47 ± 15 | 24 ± 6* |

*p < 0.01 compared to the Angiotensin II group. Data extracted from a study on Angiotensin II-induced hypertension in rats.[5]

Table 2: Effects of DL-Propargylglycine (PAG) on Cardiac Function in a Rat Model of Chronic Intermittent Hypoxia (CIH)

| Parameter | Normal Control (NC) | NC + PAG | CIH | CIH + PAG |

| Left Ventricular Ejection Fraction (LVEF) (%) | Not specified | Myocardial dysfunction | Decreased | Significantly improved |

| Left Ventricular Fractional Shortening (LVFS) (%) | Not specified | Myocardial dysfunction | Decreased | Significantly improved |

| Blood Pressure | No effect | No effect | Increased | Significantly reduced* |

*p < 0.05 compared to the CIH group. Data extracted from a study on chronic intermittent hypoxia-induced myocardial injury in rats.[6]

Key Experimental Protocols

Reproducibility and advancement in research hinge on detailed and accurate methodologies. Below are outlines of key experimental protocols for inducing relevant disease models and administering this compound.

Angiotensin II-Induced Hypertension in Rats

This model is utilized to study the mechanisms of hypertension and to evaluate the efficacy of antihypertensive agents.

-

Animal Model: Male Sprague-Dawley rats are commonly used.[7]

-

Induction of Hypertension:

-

Rats are anesthetized.

-

Osmotic minipumps are implanted subcutaneously.

-

The minipumps are filled with angiotensin II to deliver a continuous infusion (e.g., 200 ng/kg/min) for a specified duration (e.g., 7 days).[7]

-

-

DL-Propargylglycine Administration:

-

PAG can be co-administered with angiotensin II.

-

The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).

-

A typical dosage for i.p. injection is 25 mg/kg.[1]

-

-

Outcome Measures:

-

Systolic blood pressure is measured using techniques like tail-cuff plethysmography.

-

24-hour urine is collected to measure proteinuria.

-

Blood samples are collected to measure plasma creatinine levels.

-

Chronic Intermittent Hypoxia-Induced Myocardial Injury in Rats

This model mimics the cardiovascular consequences of obstructive sleep apnea.

-

Animal Model: Male Sprague-Dawley rats are a suitable model.[6]

-

Induction of Myocardial Injury:

-

Rats are housed in specialized chambers.

-

The oxygen concentration in the chambers is cycled between normoxia (21% O₂) and hypoxia (e.g., 10% O₂) repeatedly over a prolonged period (e.g., several weeks).

-

-

DL-Propargylglycine Administration:

-

PAG is administered to a subset of the animals undergoing chronic intermittent hypoxia.

-

Administration can be via i.p. injection.

-

-

Outcome Measures:

-

Echocardiography is performed to assess cardiac function, including Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).

-

Blood pressure is monitored.

-

Myocardial tissue can be collected for histological and molecular analyses to assess for oxidative stress, apoptosis, and endoplasmic reticulum stress.[6]

-

Signaling Pathways and Visualizations

The in vivo effects of this compound are primarily mediated through its inhibition of the Cystathionine γ-Lyase (CSE)/Hydrogen Sulfide (H₂S) signaling pathway. The following diagrams, generated using the DOT language, illustrate the mechanism of action of PAG and a relevant experimental workflow.

Conclusion

This compound remains an indispensable tool for elucidating the in vivo functions of the CSE/H₂S signaling pathway. The quantitative data and experimental protocols summarized in this guide highlight its significant impact on cardiovascular and renal pathophysiology in preclinical models. The provided visualizations offer a clear framework for understanding its mechanism of action and experimental application. For researchers and drug development professionals, a thorough understanding of the in vivo effects of PAG is crucial for designing future studies aimed at targeting the H₂S pathway for therapeutic benefit.

References

- 1. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 5. DL-propargylglycine reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

DL-Propargylglycine Hydrochloride: A Technical Guide for Transsulfuration Pathway Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-propargylglycine hydrochloride (PAG) is a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), a critical component of the transsulfuration pathway.[1][2] This pathway is central to sulfur-containing amino acid metabolism, responsible for the endogenous synthesis of cysteine from methionine and a primary source of the gaseous signaling molecule, hydrogen sulfide (H₂S).[3][4] By selectively inhibiting CSE, PAG serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of the transsulfuration pathway and H₂S in a wide array of biological processes. This technical guide provides a comprehensive overview of PAG, including its mechanism of action, data on its effects, detailed experimental protocols, and its application in studying relevant signaling pathways and in drug development.

Mechanism of Action

PAG is a mechanism-based inhibitor of CSE.[5] The propargyl group of PAG covalently binds to the pyridoxal 5'-phosphate (PLP) cofactor in the active site of CSE, leading to its irreversible inactivation.[5] This inhibition blocks the conversion of cystathionine to cysteine, the final step in the reverse transsulfuration pathway.[3][4] Consequently, the downstream production of cysteine and H₂S is significantly reduced. This targeted inhibition allows researchers to dissect the roles of CSE and H₂S in various cellular and systemic functions.

Data Presentation

The following tables summarize the quantitative effects of this compound based on published literature.

Table 1: Inhibitory Potency of DL-Propargylglycine (PAG) on Cystathionine γ-Lyase (CSE)

| Species/Tissue | IC₅₀ (µM) | Reference(s) |

| Human (recombinant) | 40 ± 8 | [6] |

| Rat (liver) | 55 | [7] |

Table 2: In Vivo Effects of DL-Propargylglycine (PAG) Administration in Rodents

| Parameter | Species | Dose | Tissue/Fluid | Effect | Reference(s) |

| Plasma Cystine Concentration | Rat | 40 µmol/day (15 days, infusion) | Plasma | Significantly decreased | [8] |

| Plasma Taurine Concentration | Rat | 40 µmol/day (15 days, infusion) | Plasma | Significantly decreased | [8] |

| Plasma Cystathionine Conc. | Rat | 40 µmol/day (15 days, infusion) | Plasma | Significantly increased | [8] |

| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Brain | Significantly decreased | [8] |

| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Muscle | Significantly decreased | [8] |

| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Liver | Significantly decreased | [8] |

| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Intestine | Significantly decreased | [8] |

| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Stomach | Significantly decreased | [8] |

| Liver Glutathione (GSH) Content | Hamster | 30 mg/kg (i.p., 24h pre-treatment) | Liver | Lower in the PAG-treated group compared to the control group. | [9] |

| H₂S Production | Rat | 50 mg/kg (i.p.) | Liver | A new metabolite, γ-glutamylpropargylglycylglycine, was identified. | [10] |

Experimental Protocols

In Vitro: Measurement of Cystathionine γ-Lyase (CSE) Activity

This spectrophotometric assay measures the production of α-ketobutyrate from the CSE-catalyzed cleavage of cystathionine.

Materials:

-

Tissue homogenate or purified CSE

-

DL-cystathionine solution (substrate)

-

This compound (inhibitor)

-

Pyridoxal 5'-phosphate (PLP) solution

-

Bis-Tris Propane buffer (pH 8.25)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Glacial acetic acid

-

Acidic ninhydrin reagent

-

95% Ethanol

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Bis-Tris Propane buffer, BSA, PLP, and DTT.

-

Add the tissue homogenate or purified CSE to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with desired concentrations of PAG.

-

Initiate the reaction by adding the DL-cystathionine solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an aliquot of the reaction mixture to a solution of glacial acetic acid and acidic ninhydrin reagent.[11]

-

Boil the mixture for 10 minutes, then cool on ice.[11]

-

Dilute the mixture with 95% ethanol.

-

Measure the absorbance at 560 nm to quantify the amount of α-ketobutyrate produced.[11]

In Vivo: Administration of PAG and Measurement of H₂S Levels in Rodents

This protocol describes the intraperitoneal administration of PAG to mice and subsequent measurement of H₂S in plasma.

Materials:

-

This compound

-

Sterile saline solution

-

Mice (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized tubes)

-

Monobromobimane (MBB) solution

-

Tris-HCl buffer (pH 9.5)

-

Sulfosalicylic acid (SSA)

-

RP-HPLC system with a fluorescence detector

Procedure:

-

Dissolve this compound in sterile saline to the desired concentration (e.g., 50 mg/kg).

-

Administer the PAG solution to the mice via intraperitoneal (i.p.) injection. A control group should receive a saline injection.

-

At the desired time point after injection, anesthetize the mice.

-

Collect blood via cardiac puncture into heparinized tubes.

-

Centrifuge the blood to separate the plasma.

-

For H₂S measurement, derivatize the sulfide in the plasma with MBB in Tris-HCl buffer.[12][13][14]

-

Stop the reaction and precipitate proteins by adding ice-cold SSA.[12]

-

Centrifuge the samples and transfer the supernatant to HPLC vials.

-

Analyze the fluorescent product, sulfide-dibimane, by RP-HPLC with fluorescence detection.[12][13]

Signaling Pathways and Experimental Workflows

Transsulfuration Pathway and PAG Inhibition

The following diagram illustrates the transsulfuration pathway and the point of inhibition by DL-propargylglycine.

Caption: The transsulfuration pathway and the inhibitory action of PAG on CSE.

Hydrogen Sulfide (H₂S) Signaling Pathway

This diagram outlines the major signaling mechanisms of H₂S, the production of which is inhibited by PAG.

Caption: Key signaling targets and mechanisms of hydrogen sulfide.

Experimental Workflow for Screening CSE Inhibitors

This diagram illustrates a typical workflow for screening potential CSE inhibitors using PAG as a positive control.

Caption: A generalized workflow for the discovery of novel CSE inhibitors.

Application in Drug Development

The crucial role of the CSE/H₂S pathway in various diseases, particularly cardiovascular disorders, has made it an attractive target for drug development.[3][4] Preclinical studies in animal models have shown that modulating CSE activity can have therapeutic benefits in conditions such as atherosclerosis, myocardial infarction, and hypertension.[3][4] While PAG itself is primarily a research tool due to its irreversible nature and potential for off-target effects, it has been instrumental in validating CSE as a therapeutic target. The development of novel, more selective, and reversible CSE inhibitors is an active area of research. These next-generation inhibitors hold promise for the treatment of a range of human diseases. As of now, there are no CSE inhibitors that have advanced to late-stage clinical trials, highlighting the need for further research and development in this area.

Conclusion

This compound is an indispensable tool for researchers studying the transsulfuration pathway and the biological roles of H₂S. Its specific and irreversible inhibition of CSE provides a robust method for investigating the consequences of decreased endogenous cysteine and H₂S production. The data and protocols presented in this guide offer a solid foundation for designing and conducting experiments to further elucidate the intricate functions of this vital metabolic and signaling pathway. The insights gained from studies utilizing PAG will continue to drive the development of novel therapeutic strategies targeting the transsulfuration pathway for a variety of diseases.

References

- 1. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a graphvis `dot` script example · GitHub [gist.github.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 6. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Graphviz [graphviz.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Validated high-performance liquid chromatography-electrochemical method for determination of glutathione and glutathione disulfide in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 13. origene.com [origene.com]

- 14. mdpi.com [mdpi.com]

The Impact of DL-Propargylglycine Hydrochloride on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of DL-Propargylglycine hydrochloride (PAG) on cellular redox homeostasis. PAG is a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (H₂S). By inhibiting CSE, PAG significantly disrupts the cellular redox balance, primarily through the depletion of glutathione (GSH) and the subsequent increase in reactive oxygen species (ROS). This guide details the mechanism of action of PAG, its quantifiable effects on key redox parameters, and the underlying signaling pathways involved. Furthermore, it provides detailed experimental protocols for assessing the impact of PAG on cellular redox status, intended to aid researchers in the fields of pharmacology, toxicology, and drug development.

Introduction to this compound (PAG)

This compound is a glycine derivative that serves as a crucial tool for studying the physiological roles of endogenous H₂S.[1] Its primary and most well-characterized function is the irreversible inhibition of cystathionine γ-lyase (CSE), one of the principal enzymes responsible for H₂S biosynthesis from L-cysteine.[2][3][4] This inhibition is achieved through covalent modification of the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme.[5] Given the multifaceted roles of H₂S in cellular signaling, including vasodilation, inflammation, and neuromodulation, PAG has been widely used to investigate the consequences of H₂S depletion in various physiological and pathological models.[6][7]

Chemical Properties of this compound:

| Property | Value |

| Synonyms | PAG, 2-Amino-4-pentynoic acid hydrochloride |

| Molecular Formula | C₅H₈ClNO₂ |

| Molecular Weight | 149.58 g/mol [2] |

| CAS Number | 16900-57-5[4] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, DMSO, and ethanol[2] |

Core Mechanism: Inhibition of Cystathionine γ-Lyase and H₂S Depletion

PAG acts as a suicide inhibitor of CSE. The propargyl group of PAG is processed by the enzyme, leading to the formation of a reactive allene that covalently binds to the PLP cofactor, thereby irreversibly inactivating the enzyme.[5] This inhibition blocks the conversion of cystathionine to cysteine and, more importantly for redox homeostasis, the α,β-elimination of L-cysteine to produce H₂S, pyruvate, and ammonia.[3] The reduction in endogenous H₂S levels is the primary trigger for the subsequent alterations in cellular redox balance.

Impact on Cellular Redox Homeostasis

The PAG-induced depletion of H₂S has profound consequences for cellular redox homeostasis, creating a pro-oxidative environment. This is primarily mediated through its effects on the glutathione system and the subsequent accumulation of reactive oxygen species (ROS).

Depletion of Glutathione (GSH)

Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and a cornerstone of the cellular antioxidant defense system. The synthesis of GSH is critically dependent on the availability of cysteine. By inhibiting CSE, PAG indirectly limits the endogenous supply of cysteine derived from the transsulfuration pathway, thereby impairing GSH synthesis.[8]

Studies have demonstrated a significant decrease in glutathione concentrations in various tissues following the administration of PAG. For instance, parenteral administration of PAG to growing rats resulted in a significant reduction in glutathione levels in the brain, muscle, liver, intestine, and stomach.[3]

Table 1: Quantitative Effects of PAG on Glutathione Levels

| Parameter | Treatment Group | Control Group | Percentage Decrease | Tissue/Cell Type | Reference |

| Glutathione (GSH) | PAG-treated rats | Control rats | Significant decrease (specific values not provided in abstract) | Brain, muscle, liver, intestine, stomach | [3] |

| Liver GSH Content | PPG + BB + NAM | BB + NAM | Lower | Syrian Hamster Liver | [9] |

Note: While the referenced abstract confirms a significant decrease, the full paper with specific quantitative data was not accessible to provide exact percentage decreases.

Increased Reactive Oxygen Species (ROS) Production

The depletion of GSH, a primary ROS scavenger, inevitably leads to an increase in cellular ROS levels. H₂S itself has also been shown to directly scavenge ROS, and its depletion further exacerbates oxidative stress.[2] The resulting accumulation of ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can lead to oxidative damage to lipids, proteins, and DNA.

Table 2: Expected Effects of PAG on ROS and Antioxidant Enzymes

| Parameter | Expected Effect of PAG Treatment | Rationale | Supporting Evidence (Indirect) |

| Reactive Oxygen Species (ROS) | Increase | Depletion of GSH and H₂S, both potent antioxidants. | H₂S donors reduce ROS levels.[2] |

| Superoxide Dismutase (SOD) Activity | Potential initial increase (compensatory), followed by a possible decrease due to oxidative damage. | Increased superoxide levels may initially upregulate SOD. Prolonged oxidative stress can inactivate the enzyme. | H₂S donors can increase SOD activity. |

| Catalase Activity | Potential initial increase (compensatory), followed by a possible decrease due to oxidative damage. | Increased H₂O₂ levels may upregulate catalase. High levels of oxidative stress can lead to enzyme inactivation. | H₂S donors can increase catalase activity. |

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the dissociation of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.

H₂S has been shown to directly interact with Keap1, leading to the S-sulfhydration of key cysteine residues (Cys151), which promotes the release and activation of Nrf2.[10] By depleting endogenous H₂S, PAG is expected to attenuate this tonic activation of the Nrf2 pathway, thereby reducing the expression of downstream antioxidant genes and further compromising the cell's ability to cope with oxidative stress.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of PAG on key parameters of cellular redox homeostasis.

Measurement of Cellular Glutathione (GSH) Levels

This protocol is based on the DTNB-GSSG reductase recycling assay, which measures total glutathione (GSH + GSSG).

Materials:

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Glutathione Reductase

-

5-Sulfosalicylic acid (SSA)

-

Phosphate buffer (pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Treat cells with the desired concentration of PAG for the specified duration.

-

Wash cells with ice-cold PBS and lyse them in 5% SSA.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay:

-

Prepare a standard curve of GSH (0-100 µM).

-

In a 96-well plate, add 20 µL of cell lysate supernatant or standard to each well.

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.

-

Add 150 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 50 µL of glutathione reductase solution to each well.

-

Immediately measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Determine the GSH concentration in the samples from the standard curve.

-

Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

DCFH-DA (5 mM stock in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Treatment and Staining:

-

Seed cells in a black 96-well plate and allow them to adhere.

-

Treat cells with PAG for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

-

Data Analysis:

-

Express the results as a percentage of the control (untreated cells).

-

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

Materials:

-

SOD Assay Kit (e.g., from Cayman Chemical or similar)

-

Cell lysis buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Treat cells with PAG.

-

Harvest and lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Assay:

-

Follow the manufacturer's instructions for the specific SOD assay kit.

-

Typically, the assay involves adding the cell lysate, a superoxide-generating system (e.g., xanthine/xanthine oxidase), and a detection reagent (tetrazolium salt) to a 96-well plate.

-

Incubate the plate at room temperature.

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm).

-

-

Calculation:

-

Calculate the percentage of inhibition of the tetrazolium salt reduction.

-

Determine the SOD activity in the samples by comparing to a standard curve.

-

Catalase Activity Assay

This protocol measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

-

Hydrogen peroxide (30%)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare cell lysates from PAG-treated and control cells as described for the SOD assay.

-

-

Assay:

-

Prepare a fresh H₂O₂ solution (e.g., 10 mM) in potassium phosphate buffer.

-

Add the cell lysate to the wells of a UV-transparent plate or a cuvette.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately monitor the decrease in absorbance at 240 nm over time.

-

-

Calculation:

-

Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).

-

Express catalase activity as units per milligram of protein.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of endogenous H₂S. Its irreversible inhibition of cystathionine γ-lyase leads to a significant disruption of cellular redox homeostasis, characterized by the depletion of glutathione and an increase in reactive oxygen species. These effects are, at least in part, mediated by the modulation of the Keap1-Nrf2 antioxidant response pathway. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of PAG on cellular redox status. A thorough understanding of how PAG alters cellular redox balance is crucial for interpreting experimental results and for the development of therapeutic strategies targeting H₂S-related pathways.

References

- 1. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H2S and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. H2S Donor NaHS Changes the Production of Endogenous H2S and NO in D-Galactose-Induced Accelerated Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H2S and its role in redox signaling [agris.fao.org]

- 8. Evaluation and Monitoring of Superoxide Dismutase (SOD) Activity and its Clinical Significance in Gastric Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species signalling in the deterioration of quality of mammalian oocytes cultured in vitro: Protective effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DL-Propargylglycine Hydrochloride in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of DL-Propargylglycine hydrochloride (PAG-HCl), a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE). By inhibiting CSE, PAG-HCl effectively reduces the endogenous production of hydrogen sulfide (H₂S), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. This document outlines recommended dosages, administration protocols, and the underlying mechanism of action to facilitate the design and execution of robust in vivo studies in rodent models.

Mechanism of Action: Inhibition of H₂S Biosynthesis

This compound targets and irreversibly inhibits cystathionine γ-lyase (CSE), one of the primary enzymes responsible for the synthesis of hydrogen sulfide in mammalian tissues. H₂S, a gasotransmitter, plays a significant role in vasodilation, inflammation, and cellular signaling.[1][2] By blocking CSE, PAG-HCl allows researchers to investigate the physiological roles of H₂S in various disease models.

Signaling Pathway

Dosage and Administration in Rodent Models

The dosage of PAG-HCl can vary significantly depending on the rodent species, the research model, and the intended biological effect. The following tables summarize dosages reported in the literature for various applications.

Table 1: Reported Dosages of this compound in Rats

| Application Area | Strain | Route of Administration | Dosage | Vehicle | Reference |

| Respiratory Studies | Sprague Dawley | Intravenous (IV) | 25 mg/kg | Saline | [3] |

| Inflammation | Not Specified | Not Specified | 25-100 mg/kg | Not Specified | [2] |

| Food and Water Intake | Not Specified | Intraperitoneal (IP) | 50 mg/kg | Not Specified |

Table 2: Reported Dosages of this compound in Mice

| Application Area | Strain | Route of Administration | Dosage | Vehicle | Reference |

| Cancer (Gastric) | Nude | Intraperitoneal (IP) | 50 mg/kg and 100 mg/kg | Not Specified | [4] |

| Cancer (General) | Not Specified | Oral Gavage | 50, 100, 150, and 200 mg/kg (daily) | 0.9% Saline | [5] |

| Neuroprotection | C57BL/6J | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Accurate and consistent administration of PAG-HCl is crucial for reproducible results. Below are detailed protocols for common administration routes in rodents.

Drug Preparation

This compound is soluble in aqueous solutions such as saline and phosphate-buffered saline (PBS), as well as in organic solvents like dimethyl sulfoxide (DMSO).

-

For Aqueous Solutions: Dissolve PAG-HCl directly in sterile 0.9% saline or PBS to the desired concentration. Gentle warming or vortexing can aid dissolution. Aqueous solutions should be prepared fresh daily.

-

For Organic Solvents: For higher concentrations or specific formulations, PAG-HCl can be dissolved in DMSO. For in vivo use, the final concentration of DMSO should be minimized to avoid solvent-induced toxicity. A common practice is to prepare a concentrated stock in DMSO and then dilute it with a vehicle such as saline or corn oil immediately before administration. A typical vehicle formulation for IP injection might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Administration Protocols

-

Animal Restraint: Properly restrain the mouse or rat to expose the abdominal area. For a right-handed injection, hold the animal with its head pointing downwards.

-

Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

-

Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, discard the syringe and prepare a new injection.

-

Injection: Inject the solution slowly and steadily.

-

Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

-

Monitoring: Monitor the animal for any signs of distress post-injection.

-

Animal Restraint: Restrain the animal firmly to prevent movement. The head and neck should be in a straight line with the body.

-

Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 18-20 gauge for mice and 16-18 gauge for rats) with a ball tip to prevent injury.

-

Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

-

Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle.

-

Administration: Once the needle is in the stomach, administer the solution slowly.

-

Withdrawal: Remove the needle gently in a single, smooth motion.

-

Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

-

Animal Restraint and Warming: Place the rodent in a suitable restrainer. Warming the tail with a heat lamp or warm water will dilate the lateral tail veins, making them more visible and accessible.

-

Vein Visualization: The two lateral tail veins are the preferred sites for injection.

-

Needle Insertion: Use a 27-30 gauge needle attached to a syringe containing the PAG-HCl solution. Insert the needle, bevel up, into the vein at a shallow angle.

-

Verification: A small "flash" of blood in the needle hub may indicate successful entry into the vein.

-

Injection: Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein, and should be withdrawn.

-

Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Experimental Workflow

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the roles of the cystathionine γ-lyase/hydrogen sulfide pathway in health and disease. The selection of an appropriate dosage and administration route is critical for the success of in vivo experiments. Researchers should carefully consider the specific aims of their study and consult relevant literature to determine the most suitable experimental design. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for the effective use of PAG-HCl in rodent models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H2S Donor, S-Propargyl-Cysteine, Increases CSE in SGC-7901 and Cancer-Induced Mice: Evidence for a Novel Anti-Cancer Effect of Endogenous H2S? | PLOS One [journals.plos.org]

- 5. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of DL-Propargylglycine Hydrochloride Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of DL-Propargylglycine hydrochloride (PAG), an irreversible inhibitor of cystathionine γ-lyase (CSE).[1][2] Proper preparation and storage of this stock solution are critical for ensuring its efficacy and stability in experimental settings. This guide summarizes the key chemical and physical properties of this compound and offers step-by-step instructions for its dissolution in both organic solvents and aqueous buffers.

Introduction

DL-Propargylglycine (PAG) is a widely used tool compound in biomedical research.[1][3] As an irreversible inhibitor of cystathionine γ-lyase, it plays a crucial role in studying the physiological and pathophysiological roles of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][4] CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of H₂S from L-cysteine.[4][5] The H₂S/CSE signaling pathway is implicated in a variety of cellular processes, including inflammation, vasodilation, and oxidative stress.[1][5][6] Accurate and reproducible experimental results investigating these pathways rely on the correct preparation of inhibitor solutions.

Chemical and Physical Properties

A summary of the relevant properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | PAG, 2-amino-4-pentynoic acid, monohydrochloride | [1][2][7] |

| Molecular Formula | C₅H₇NO₂ • HCl | [1][7] |

| Formula Weight | 149.6 g/mol | [1][7] |

| Appearance | Crystalline solid, White to off-white powder | [3][7][8] |

| Purity | ≥95% | [1][7] |

Solubility and Storage

Proper solvent selection and storage conditions are paramount to maintaining the integrity of the this compound stock solution.

Solubility Data

| Solvent | Solubility | Reference |

| DMSO | ~20 mg/mL | [7] |

| Ethanol | ~20 mg/mL | [7] |

| Dimethylformamide (DMF) | ~20 mg/mL | [7] |

| PBS (pH 7.2) | ~10 mg/mL | [7] |

| Water | up to 10 mg/mL | [8] |

Storage and Stability

| Form | Storage Temperature | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [1][7] |

| Solutions in DMSO or Distilled Water | -20°C | Up to 3 months | [8][9] |

| Aqueous Solutions (e.g., PBS) | Not Recommended for Storage | Use within one day | [7] |

Experimental Protocols

This section provides detailed protocols for preparing stock solutions of this compound in both organic and aqueous solvents.

Preparation of Stock Solution in an Organic Solvent (e.g., DMSO)

This is the recommended method for preparing a concentrated stock solution for long-term storage.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of the crystalline solid.

-

Dissolve: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of DMSO for every 1 mg of solid).

-

Mix: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store: Store the aliquots at -20°C.

Preparation of Stock Solution in an Aqueous Buffer (e.g., PBS)

This method is suitable for immediate use in experiments where organic solvents are not desirable.

Materials:

-

This compound (crystalline solid)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile conical tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

0.22 µm sterile filter

Procedure:

-

Equilibrate: Allow the vial of this compound to warm to room temperature.

-

Weigh: Accurately weigh the desired amount of the crystalline solid.

-

Dissolve: Add the appropriate volume of PBS (pH 7.2) to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of PBS for every 1 mg of solid).

-

Mix: Vortex the solution until the solid is completely dissolved. Sonication may be recommended to aid dissolution.[10]

-

Sterilize: Filter the solution through a 0.22 µm sterile filter to ensure sterility for cell culture experiments.

-

Use Immediately: It is highly recommended to use the aqueous solution on the same day it is prepared.[7] Do not store for more than one day.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

Simplified Signaling Pathway of DL-Propargylglycine Action

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. DL-PROPARGYLGLYCINE | 64165-64-6 [amp.chemicalbook.com]

- 9. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]

- 10. DL-Propargylglycine HCl | TargetMol [targetmol.com]

Application of DL-Propargylglycine in Click Chemistry Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction